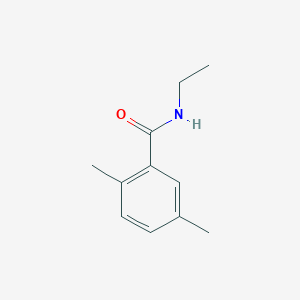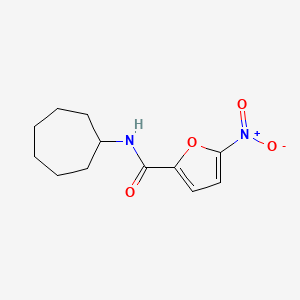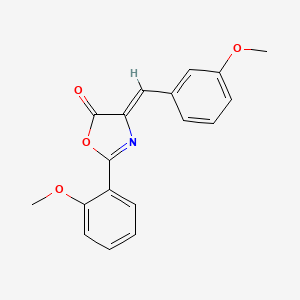![molecular formula C13H11NO3S B5848432 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan, also known as MNTVF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNTVF is a furan derivative that contains a nitrovinyl group and a thioether moiety. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
作用機序
The mechanism of action of 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan is not fully understood, but studies have suggested that it may act as a thiol-reactive compound. This compound contains a thioether moiety that can react with thiols in proteins and other biomolecules. This reaction can lead to the modification of protein function and structure, which may explain the anti-cancer properties of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting thiols in biological systems. This compound has been shown to selectively react with thiols in proteins and other biomolecules, making it a useful tool for studying protein thiol modifications.
実験室実験の利点と制限
One advantage of using 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan in lab experiments is its high selectivity for thiols in proteins and other biomolecules. This selectivity makes it a useful tool for studying protein thiol modifications. However, one limitation of using this compound is its insolubility in water, which can make it difficult to work with in aqueous systems.
将来の方向性
There are several future directions for the study of 2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan. One direction is the continued investigation of its anti-cancer properties. Studies could focus on the development of this compound derivatives with improved potency and selectivity for cancer cells. Another direction is the use of this compound as a tool for studying protein thiol modifications. Studies could focus on the development of new methods for detecting and quantifying protein thiol modifications using this compound. Finally, this compound could be explored for its potential applications in materials science, such as the synthesis of functionalized polymers and materials.
合成法
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan can be synthesized by the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with 4-methylphenylthiol in the presence of a base to yield 2-[(4-methylphenyl)thio]furan. Finally, the nitrovinyl group is introduced by reacting the thiofuran derivative with nitroethene in the presence of a base. The overall synthesis of this compound is shown in Figure 1.
科学的研究の応用
2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its potential use as a fluorescent probe for detecting thiols in biological systems. In materials science, this compound has been used as a building block for the synthesis of functionalized polymers and materials. In biochemistry, this compound has been used as a tool for studying protein thiol modifications.
特性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-10-2-5-12(6-3-10)18-13-7-4-11(17-13)8-9-14(15)16/h2-9H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWEDOEKQPSKX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine](/img/structure/B5848349.png)


![2-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5848369.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)

![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)

![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)

